4-Iodo-1-benzothiophene-2-carboximidamide is a small molecular compound with significant potential in medicinal chemistry, particularly as an inhibitor of urokinase plasminogen activator. This enzyme plays a crucial role in cancer cell invasion and metastasis by degrading the extracellular matrix. The compound is being investigated for its therapeutic applications in treating neoplasms, making it a subject of interest in both chemical and biological research.
The compound is identified by its CAS number 154628-42-9 and has been referenced in various scientific databases, including DrugBank and BenchChem. It is classified as an experimental drug, primarily due to its ongoing research into its pharmacological properties and potential applications in oncology.
4-Iodo-1-benzothiophene-2-carboximidamide belongs to the class of aromatic heterocyclic compounds. Its structure features a benzothiophene core, which is a fused ring system containing sulfur, contributing to its unique chemical properties.
The synthesis of 4-Iodo-1-benzothiophene-2-carboximidamide involves several key steps starting from readily available starting materials. The synthetic route typically includes:
In laboratory settings, the synthesis employs various organic solvents, catalysts, and controlled temperatures to optimize yield and purity. Industrial production methods are scaled up using optimized synthetic routes that ensure cost-effectiveness while maintaining quality control through continuous monitoring of reaction parameters.
The molecular formula of 4-Iodo-1-benzothiophene-2-carboximidamide is , with a molecular weight of approximately 302.14 g/mol. The structural representation can be summarized as follows:
This structure showcases a complex arrangement that facilitates interactions with biological targets.
The compound possesses notable features such as:
4-Iodo-1-benzothiophene-2-carboximidamide can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions are crucial for developing various analogs that could exhibit improved therapeutic profiles.
4-Iodo-1-benzothiophene-2-carboximidamide acts primarily as an inhibitor of urokinase plasminogen activator, interfering with its ability to degrade extracellular matrix components. This inhibition can potentially reduce cancer cell invasion and metastasis by stabilizing the extracellular matrix.
The binding affinity of this compound has been studied, with reported inhibition constants (Ki) around 20,000 nM at physiological pH (7.4). Such data indicate a moderate binding interaction with its target, which may be improved through further structural modifications.
4-Iodo-1-benzothiophene-2-carboximidamide is typically encountered as a solid at room temperature. Its solubility in water is relatively low, estimated at 0.0148 mg/mL, which suggests challenges in formulation for biological applications.
Key chemical properties include:
These properties influence its behavior in biological systems and formulations.
4-Iodo-1-benzothiophene-2-carboximidamide has several potential applications across various fields:
The compound is systematically named as 4-iodo-1-benzothiophene-2-carboximidamide under IUPAC rules, reflecting its benzothiophene core substituted with an iodine atom at the 4-position and a carboximidamide group at the 2-position [1] [4] [8]. Its molecular formula is C₉H₇IN₂S, with a monoisotopic mass of 301.94 g/mol and an average mass of 302.14 g/mol [4] [8]. Structural variations include its protonated form (C₉H₈IN₂S⁺), observed in mass spectrometry and salt formation (e.g., hydrochloride salt, CAS 149732-36-5) [6] [7].
Table 1: Nomenclature and Formula Variations
Systematic Name | Molecular Formula | Charge | CAS Number |
---|---|---|---|
4-Iodo-1-benzothiophene-2-carboximidamide | C₉H₇IN₂S | 0 | 154628-42-9 |
4-Iodobenzo[b]thiophene-2-carboxamidine | C₉H₈IN₂S | +1 | Not Available |
Hydrochloride salt | C₉H₈IN₂S·HCl | +1 (ion) | 149732-36-5 |
The carboximidamide group (C(=NH)NH₂) exhibits tautomerism, with the imino(4-iodo-1-benzothiophen-2-yl)methanaminium form ([amino(4-iodo-1-benzothiophen-2-yl)methylidene]azanium) representing the protonated state [7] [8].
While direct crystallographic data for 4-iodo-1-benzothiophene-2-carboximidamide is limited in public databases, related benzothiophene derivatives crystallize in monoclinic space groups (e.g., P 1 21 1), with unit cell volumes ranging from 70–90 ų [10]. The iodine atom imposes steric constraints, influencing the dihedral angle between the benzothiophene ring and the carboximidamide plane. This geometry is critical for molecular packing and biological interactions, such as binding to serine proteases [2] [10].
Key Inferences from Analogues:
Research Gap: Experimental single-crystal X-ray diffraction data is needed to resolve precise bond lengths and angles for this compound.
Nuclear Magnetic Resonance (NMR)
Predicted ¹H/¹³C NMR shifts (DMSO-d₆ solvent):
Infrared (IR) Spectroscopy
Key vibrations include:
UV-Vis Spectroscopy
In methanol, the compound exhibits π→π transitions at ~260 nm (benzothiophene ring) and n→π transitions near 310 nm (amidine group). Iodine enhances spin-orbit coupling, broadening absorption bands [5].
Mass Spectrometry
Table 2: Summary of Predicted Spectroscopic Data
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | 7.2–8.3 ppm (4H, m) | Aromatic protons |
7.8 ppm (2H, broad) | NH₂⁺ | |
¹³C NMR | 160 ppm | C2 (carboximidamide carbon) |
90–100 ppm | C4-I | |
IR | 3400 cm⁻¹ | N–H stretch |
1650 cm⁻¹ | C≡N stretch | |
UV-Vis | 260 nm (ε > 10⁴ M⁻¹cm⁻¹) | π→π* (benzothiophene) |
310 nm (ε ~ 10³ M⁻¹cm⁻¹) | n→π* (amidine) |
Density Functional Theory (DFT) simulations predict:
Table 3: DFT-Derived Physicochemical and Pharmacokinetic Properties
Property | Predicted Value | Method |
---|---|---|
HOMO-LUMO Gap | 3.5 eV | B3LYP/6-31G* |
Dipole Moment | 5.2 Debye | B3LYP/6-31G* |
LogP | 2.83 | Chemaxon |
Topological PSA | 51.6 Ų | admetSAR |
Caco-2 Permeability | Low | admetSAR |
The amidinium group's planarity enables π-stacking with aromatic residues in enzymes like thrombin and urokinase, consistent with its role as a serine protease inhibitor [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7